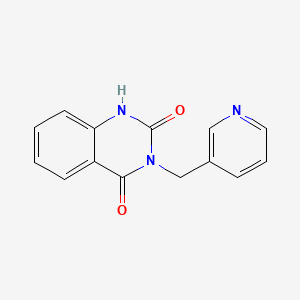

3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized, and there is one p-orbital left which can form pi bonds. The pi electron system extends over the entire ring, making pyridine aromatic .

Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .

Chemical Reactions Analysis

Pyridine can undergo several types of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. It can act as a base, forming salts upon reaction with acids .

Quinazoline can undergo a variety of reactions, including alkylation, acylation, halogenation, nitration, sulfonation, and reactions with nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyridine is a colorless liquid at room temperature, with a strong, unpleasant odor. It is miscible with water and many organic solvents .

Quinazoline is a crystalline solid at room temperature. It is relatively stable and can be sublimed without decomposition .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity Enhancement

A study focused on synthesizing a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones evaluated for their antimicrobial efficacy. These compounds were tested against gyrase resistance mutants of Escherichia coli, indicating potential in developing antimicrobials effective against resistant strains. The research highlighted specific dione features that enhance antimicrobial activity, providing insights into structure-function relationships critical for designing more effective drugs (German et al., 2008).

Organic Synthesis Catalyst

Another study presented a novel method for synthesizing structurally diverse quinoxalines, including derivatives of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione, using camphor sulfonic acid as an organo-catalyst. This eco-friendly, general, and practical approach underlines the compound's utility in facilitating organic synthesis reactions, contributing to the development of new materials and pharmaceuticals (Kaur et al., 2021).

Semiconductor and Sensor Applications

Research into the use of pyrimido[4,5-g]quinazoline-4,9-dione as a building block for π-conjugated polymer semiconductors revealed applications in bio- and chemo-sensors. Copolymers based on this unit exhibited significant sensitivity to acids and hole transport performance in organic thin-film transistors, showcasing the potential for developing sensitive sensing devices (Quinn et al., 2015).

Matrix Metalloproteinase Inhibition for Osteoarthritis

Quinazolinones and derivatives were identified as orally active and specific inhibitors of matrix metalloproteinase-13, offering a promising avenue for osteoarthritis treatment. This research underscores the therapeutic potential of these compounds in addressing degenerative diseases without inducing significant side effects (Li et al., 2008).

Fluorescent Organoboron Complexes

A family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties was synthesized, displaying strong fluorescence. These compounds, with quantum yields up to 91.7%, have potential applications in bioorthogonal chemistry and as fluorescent markers in biological research (Garre et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds such as n-(pyridin-3-ylmethyl)aniline have been shown to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase .

Biochemical Pathways

Related compounds such as pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Pharmacokinetics

Related compounds such as ®-n-{1-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-n-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (amg 487) have been shown to display dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .

Result of Action

Related compounds have shown cytotoxic activities against various cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione. For instance, oxidative stress can be induced by a wide range of environmental factors including UV stress, pathogen invasion, herbicide action, and oxygen shortage .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13-11-5-1-2-6-12(11)16-14(19)17(13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVMIAVCBKALIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)

![methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2357038.png)

![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)